molecular formula C11H11NO2 B8569331 1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B8569331
M. Wt: 189.21 g/mol
InChI Key: OOVXGFXJCWSMOY-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C11H11NO2/c1-14-10-6-4-9(5-7-10)12-8-2-3-11(12)13/h2-7H,8H2,1H3

InChI Key

OOVXGFXJCWSMOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC=CC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of N-allyl-N-(4-methoxyphenyl)acrylamide (150 mg, 0.69 mmol) in degassed methylene chloride (400 mL) was added Grubbs catalyst (58 mg, 0.069 mmol) and the mixture was heated to 40° C. overnight. All volatiles were removed and the resulting material was subjected to flash chromatography (Hexanes:EtOAc 1:1) to yield 1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (110 mg, 86%).
Name
N-allyl-N-(4-methoxyphenyl)acrylamide
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
58 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=CCN(C(=O)C=C)c1ccc(OC)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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